Diethylcarbamazine N-oxide Diethylcarbamazine N-oxide Diethylcarbamazine N-Oxide is a metabolite of Diethylcarbamazine in mammals. Diethylcarbamazine N-Oxide shows more antifilarial activity than its parent compound.
Diethylcarbamazine N-oxide, also known as dec n-oxide, belongs to the class of organic compounds known as piperazine carboxamides. These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxamide group. Diethylcarbamazine N-oxide is soluble (in water) and a moderately basic compound (based on its pKa). Diethylcarbamazine N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, diethylcarbamazine N-oxide is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 34812-73-2
VCID: VC0526030
InChI: InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3
SMILES: CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol

Diethylcarbamazine N-oxide

CAS No.: 34812-73-2

Cat. No.: VC0526030

Molecular Formula: C10H21N3O2

Molecular Weight: 215.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethylcarbamazine N-oxide - 34812-73-2

Specification

CAS No. 34812-73-2
Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
IUPAC Name N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide
Standard InChI InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3
Standard InChI Key KAJAFGMERLXELG-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
Canonical SMILES CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
Appearance Solid powder

Introduction

Structural and Chemical Properties

Molecular Characterization

Diethylcarbamazine N-oxide, systematically named N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide, is characterized by a piperazine ring substituted with a methyl group, a carboxamide moiety, and an N-oxide functional group . The oxidation of the tertiary amine in DEC to form the N-oxide enhances its polarity, influencing its pharmacokinetic behavior. Key identifiers include:

PropertyValue
CAS Registry Number34812-73-2
PubChem CID161840
ChEBI IDCHEBI:186646
Molecular FormulaC10H21N3O2C_{10}H_{21}N_3O_2
Exact Mass215.1634 g/mol

The 3D conformation reveals a planar piperazine ring with the N-oxide group adopting an equatorial position, which may facilitate interactions with biological targets .

Pharmacological Profile

Mechanism of Action

Diethylcarbamazine N-oxide contributes to DEC’s antifilarial effects through dual mechanisms:

  • Immune-Mediated Clearance: The metabolite enhances host immune responses by stimulating the production of inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO). NO promotes microfilarial sequestration by increasing endothelial adhesion and granulocyte activity .

  • Direct Parasiticidal Activity: Structural modifications in the N-oxide alter its interaction with filarial arachidonic acid metabolism, leading to cytotoxic effects on microfilariae. This action is independent of the parent drug’s activity .

Notably, while DEC N-oxide is highly effective against microfilariae, it exhibits limited activity against adult worms, necessitating combination therapies for complete parasitological clearance .

Pharmacokinetics and Metabolism

Diethylcarbamazine N-oxide is a major metabolite of DEC, accounting for approximately 10–20% of systemic exposure following oral administration . Key pharmacokinetic parameters include:

ParameterValue
Bioavailability80–85% (parent drug)
Plasma Half-Life8–12 hours (pH-dependent)
Renal Excretion50% (unchanged drug and metabolites)
Metabolic PathwaysHepatic oxidation, glucuronidation

Renal excretion of the N-oxide is influenced by urinary pH, with alkaline conditions prolonging its half-life . Co-administration with albendazole enhances microfilarial clearance by synergistically targeting β-tubulin in parasites .

Clinical Efficacy and Applications

Antifilarial Therapy

Clinical trials demonstrate that DEC N-oxide contributes to the sustained reduction of microfilarial burden in lymphatic filariasis. For example, a meta-analysis of mass drug administration (MDA) programs reported the following outcomes:

StudyRegimenMicrofilariae Prevalence Reduction
Ramaiah et al. (2011)DEC + Albendazole98.1% after 3 cycles
Weil et al. (2008)DEC + Albendazole93% after 2 cycles
Fraser et al. (2005)DEC monotherapy72% after 5 cycles

These findings underscore the N-oxide’s role in enhancing DEC’s microfilaricidal activity, particularly in combination regimens .

Emerging Applications in Immunology

Recent studies suggest that DEC N-oxide modulates eosinophilopoiesis by suppressing bone marrow-derived eosinophil precursors via iNOS and CD95L pathways . This immunomodulatory effect is being explored in conditions like asthma and allergic pulmonary inflammation, where eosinophil overactivity drives pathology .

Analytical and Detection Methods

Quantification of Diethylcarbamazine N-oxide in biological matrices typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The HMDB entry (HMDB0060817) provides a detailed metabolomic profile, including fragmentation patterns and isotopic distribution .

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